(R,S,R,S,R)-Boc-Dap-NE

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

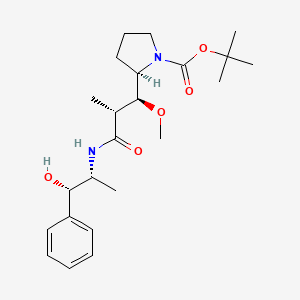

C23H36N2O5 |

|---|---|

Peso molecular |

420.5 g/mol |

Nombre IUPAC |

tert-butyl (2R)-2-[(1S,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18-,19-,20+/m1/s1 |

Clave InChI |

XJDVGABQIFOWFC-BDUQCRIQSA-N |

SMILES isomérico |

C[C@H]([C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O |

SMILES canónico |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R,S,R,S,R)-Boc-Dap-NE: A Key Intermediate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,R,S,R)-Boc-Dap-NE is a specific stereoisomer of a Boc-protected dipeptide that serves as a crucial intermediate in the synthesis of highly potent active pharmaceutical ingredients (APIs). Its significance lies within the intricate synthetic pathways of complex molecules, particularly in the field of oncology. This guide provides a comprehensive overview of the chemical structure, properties, and the synthetic context of this compound, tailored for professionals in chemical and pharmaceutical research and development.

This dipeptide is an isomer of Boc-Dap-NE, a known intermediate in the synthesis of Monomethyl Auristatin E (MMAE).[1][2] MMAE is a potent antimitotic agent used as a cytotoxic payload in several antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics.[1][2] The precise stereochemistry of intermediates like this compound is critical, as the biological activity of the final MMAE molecule is highly dependent on its three-dimensional structure.

Chemical Structure and Properties

The precise chemical structure of this compound consists of a Boc-protected Dolaproine (Dap) residue esterified with Norephedrine (NE). The stereochemical descriptors (R,S,R,S,R) define the specific spatial arrangement of the chiral centers within the molecule.

While specific experimental data for this particular isomer is not widely published, key physicochemical properties can be inferred from its constituent parts and data available for its isomers.

Table 1: Physicochemical Properties of Boc-Dap-NE Isomers

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₆N₂O₅ | [3] |

| Molecular Weight | 420.54 g/mol | [3] |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane (B109758), ethyl acetate, and methanol. | Inferred |

Note: The molecular formula and weight are for the stereoisomer (R,S,S,R,S)-Boc-Dap-NE, which are identical for this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. It is typically formed through the coupling of two key building blocks: N-Boc-Dolaproine and Norephedrine.

Logical Synthesis Workflow

The synthesis of this dipeptide intermediate is a critical step in the convergent synthesis of MMAE. A convergent approach involves the synthesis of separate fragments of the final molecule, which are then combined.

Caption: Logical workflow for the synthesis of MMAE via the this compound intermediate.

General Experimental Protocol for Peptide Coupling

While a specific protocol for the (R,S,R,S,R) isomer is not publicly available, a general procedure for the formation of the dipeptide ester would involve the following steps:

-

Activation of N-Boc-Dolaproine: The carboxylic acid of N-Boc-Dolaproine is activated to facilitate the amide bond formation. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

-

Coupling Reaction: The activated N-Boc-Dolaproine is then reacted with the desired stereoisomer of Norephedrine in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature or slightly below.

-

Work-up and Purification: After the reaction is complete, the crude product is worked up to remove the coupling reagents and byproducts. This often involves aqueous washes to remove water-soluble impurities. The final product, this compound, is then purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to isolate the desired stereoisomer.

Role in Signaling Pathways and Biological Activity

This compound itself is not known to have significant biological activity or to directly participate in cellular signaling pathways. Its primary role is that of a synthetic intermediate. The biological activity of interest arises from the final product, MMAE, which is a potent inhibitor of tubulin polymerization.

MMAE's Mechanism of Action

The significance of synthesizing stereochemically pure intermediates like this compound becomes evident when considering the mechanism of action of MMAE.

Caption: Signaling pathway of MMAE leading to apoptosis in cancer cells.

The precise stereochemistry of MMAE, which is determined during the synthesis of its precursors, is essential for its high-affinity binding to tubulin. Any deviation in the stereochemistry of the intermediates can lead to a final product with significantly reduced or no biological activity.

Conclusion

This compound is a vital, stereochemically defined building block in the synthesis of advanced therapeutic agents like Monomethyl Auristatin E. While detailed public data on this specific isomer is limited, its importance in the broader context of ADC development is clear. The synthesis of such intermediates requires rigorous control over stereochemistry to ensure the efficacy of the final drug product. This guide underscores the critical role of precision in synthetic chemistry for the advancement of targeted cancer therapies. Further research into the specific properties and optimized synthesis of such intermediates will continue to be a key area of focus for the pharmaceutical industry.

References

The Crucial Role of Stereochemistry in the Biological Activity of Boc-Dap-NE, a Key Intermediate in the Synthesis of Monomethylauristatin E (MMAE)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, particularly in the field of Antibody-Drug Conjugates (ADCs), the precision of molecular design is paramount. The cytotoxic payloads of these ADCs are often highly potent molecules whose efficacy is intrinsically linked to their specific three-dimensional structure. This guide delves into the stereochemistry and indirect biological significance of Boc-Dap-NE, a critical chiral building block in the synthesis of Monomethylauristatin E (MMAE). MMAE is a powerful antimitotic agent and a widely utilized cytotoxic payload in numerous approved and investigational ADCs. Understanding the stereochemical nuances of its synthetic intermediates, such as Boc-Dap-NE, is fundamental to the successful development of effective cancer therapeutics. This document provides an in-depth analysis of the stereochemistry of the diaminopropionic acid (Dap) moiety, quantitative data on the biological activity of the final product (MMAE), and detailed experimental protocols for relevant biological assays.

Stereochemistry of Boc-Dap-NE: The Importance of the L-Configuration

Boc-Dap-NE is a synthetic intermediate and its structure is not that of a simple dipeptide. The "NE" in Boc-Dap-NE refers to Norephedrine. The core of this intermediate, for the purpose of MMAE synthesis, is Nα-Boc-L-2,3-diaminopropionic acid. The stereochemistry of the diaminopropionic acid (Dap) residue is crucial for the biological activity of the final MMAE molecule. The naturally occurring L-isomer of 2,3-diaminopropionic acid is the key precursor.[1] The synthesis of MMAE is a multi-step process involving the coupling of several amino acid-like fragments, and maintaining the correct stereochemistry at each step is essential for the final compound's ability to bind to its biological target, tubulin.

The synthesis of MMAE typically involves a convergent approach where peptide fragments are synthesized separately and then coupled.[2] One of these fragments is derived from Boc-L-Dap-NE. The use of L-Dap ensures the correct spatial arrangement of the functional groups in the final pentapeptide-like structure of MMAE, which is necessary for its high-affinity binding to the tubulin protein.

Biological Activity of Monomethylauristatin E (MMAE)

Boc-Dap-NE itself is not biologically active in the context of cancer therapy; its significance lies in being a stereochemically defined precursor to MMAE. The potent biological activity is exerted by MMAE after it is released from the ADC within the target cancer cell.

MMAE is a highly effective antimitotic agent that inhibits cell division by disrupting microtubule dynamics.[3] Microtubules are essential components of the cytoskeleton and play a critical role in the formation of the mitotic spindle during cell division. MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

The potency of MMAE is remarkably high, with cytotoxic effects observed at nanomolar to picomolar concentrations in various cancer cell lines.

Quantitative Data on the Cytotoxicity of MMAE

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of free MMAE in various human cancer cell lines.

| Cancer Type | Cell Line | IC50 (nM) | Citation(s) |

| Breast Cancer | SKBR3 | 3.27 ± 0.42 | [4] |

| MDA-MB-468 | - | [5] | |

| MDA-MB-453 | - | [5] | |

| BT-474 | ~0.01 (10⁻¹¹ M) | [6][7] | |

| HCC1954 | - | [6] | |

| MCF-7 | - | [6] | |

| Lung Cancer | NCI-H524 | 19.24 | [8] |

| NCI-H526 | 5.23 | [8] | |

| NCI-H69 | 0.32 | [8] | |

| H125 | 7.37-8.04 ng/mL | [9] | |

| Lymphoma | Ramos | ~0.12 | [10] |

| U-2932 | 0.33 ± 0.14 ng/mL | [11] | |

| SUDHL-2 | 0.50 ± 0.08 ng/mL | [11] | |

| Toledo | 0.87 ± 0.09 ng/mL | [11] | |

| Pancreatic Cancer | BxPC-3 | 0.97 ± 0.10 | [12] |

| PSN-1 | 0.99 ± 0.09 | [12] | |

| Capan-1 | 1.10 ± 0.44 | [12] | |

| Panc-1 | 1.16 ± 0.49 | [12] | |

| Kidney Cancer | HEK293 | 4.24 ± 0.37 | [4] |

*Note: ng/mL values can be converted to nM by dividing by the molecular weight of MMAE (717.98 g/mol ) and multiplying by 1000.

Experimental Protocols

Synthesis of Boc-L-Dap-NE (Representative Protocol)

The synthesis of Boc-L-Dap-NE is a multi-step process that involves the protection of L-2,3-diaminopropionic acid followed by coupling with norephedrine. The following is a representative protocol based on standard peptide coupling techniques.

Step 1: Nβ-Boc Protection of L-2,3-Diaminopropionic Acid [13]

-

Dissolve L-2,3-diaminopropionic acid hydrochloride in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to neutralize the hydrochloride and create a basic environment.

-

Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in dioxane dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (B1210297).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Nβ-Boc-L-2,3-diaminopropionic acid.

Step 2: Coupling of Nβ-Boc-L-2,3-Diaminopropionic Acid with Norephedrine

-

Dissolve Nβ-Boc-L-2,3-diaminopropionic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

To the activated mixture, add (1R,2S)-(-)-Norephedrine (1.2 eq).

-

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain Boc-L-Dap-NE.

Biological Assays

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MMAE

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with a serial dilution of MMAE and a vehicle control for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

-

2. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

MMAE

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with MMAE or vehicle control for 24-48 hours.

-

Harvest the cells (including any floating cells), wash with cold PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer to determine the DNA content.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

3. Tubulin Polymerization Inhibition Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.

-

Materials:

-

Purified tubulin

-

General tubulin buffer

-

GTP

-

Fluorescent reporter (e.g., DAPI)

-

MMAE

-

Fluorescence plate reader with temperature control

-

-

Procedure:

-

Prepare a master mix of tubulin, buffer, GTP, and fluorescent reporter on ice.

-

Add serial dilutions of MMAE or a vehicle control to a 96-well plate pre-warmed to 37°C.

-

Initiate polymerization by adding the cold tubulin master mix to each well.

-

Immediately place the plate in the fluorescence plate reader at 37°C and measure the increase in fluorescence over time (e.g., every 60 seconds for 60 minutes).

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

-

4. Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, an executioner caspase in apoptosis.

-

Materials:

-

Cancer cell lines

-

MMAE

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)

-

Reaction buffer

-

Microplate reader (colorimetric or fluorometric)

-

-

Procedure:

-

Treat cells with MMAE or a vehicle control for a specified time to induce apoptosis.

-

Lyse the cells and collect the cytosolic extract.

-

Add the cell lysate to a 96-well plate.

-

Add the reaction buffer and the caspase-3 substrate to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Determine the fold-increase in caspase-3 activity by comparing the treated samples to the vehicle control.

-

Visualizations

Signaling Pathway of MMAE-Induced Apoptosis

References

- 1. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. mdpi.com [mdpi.com]

- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and anti-cancer evaluation of promiximab-MMAE, an anti-CD56 antibody drug conjugate, in small cell lung cancer cell line xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monomethyl auristatin E-conjugated anti-EGFR antibody inhibits the growth of human EGFR-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

The Role of (R,S,R,S,R)-Boc-Dap-NE as an Inactive Control in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,R,S,R)-Boc-Dap-NE is an isomer of Boc-Dap-NE, a dipeptide that serves as a crucial building block in the synthesis of Monomethylauristatin E (MMAE).[1] MMAE is a highly potent antimitotic agent that functions as the cytotoxic payload in several clinically approved ADCs. The intricate stereochemistry of MMAE and its precursors is fundamental to its biological activity. Even minor variations in the spatial arrangement of atoms can lead to a significant or complete loss of function. This principle underpins the use of specific stereoisomers as inactive controls in experimental settings.

While another stereoisomer, (R,S,S,R,S)-Boc-Dap-NE, is explicitly marketed as an inactive isomer of Boc-Dap-NE for use as an experimental control, the specific (R,S,R,S,R) configuration is also presumed to be biologically inactive based on the stringent structural requirements of the molecular target.[2]

The Scientific Rationale for an Inactive Control

The use of an inactive control in drug development and cell biology research is essential for several reasons:

-

Specificity of Action: It allows researchers to confirm that the observed biological effects of the active compound (e.g., MMAE) are due to its specific interaction with its target, rather than off-target effects or general cellular toxicity.

-

Vehicle and Solvent Effects: An inactive control helps to distinguish the effects of the compound from those of the solvent or vehicle used to dissolve and deliver it to the cells.

-

Baseline Measurements: It provides a baseline for comparing the dose-dependent effects of the active compound, allowing for the accurate determination of metrics such as IC50 values.

In the context of MMAE-based ADCs, an inactive control like this compound would be used to demonstrate that the cytotoxicity observed is a direct result of the tubulin inhibition by the correctly configured payload and not due to some non-specific property of the chemical scaffold.

Data Presentation

As previously stated, specific quantitative data for this compound is not available in the public domain. However, a comparative study of Boc-Dap-NE stereoisomers would likely yield data in the following format. The hypothetical data presented below illustrates the expected stark difference in activity between an active precursor and an inactive control.

Table 1: Hypothetical Comparative Cytotoxicity of Boc-Dap-NE Stereoisomers

| Compound | Stereochemistry | Cell Line | Assay Type | IC50 (nM) |

| Active Precursor | (S,S,R,S,R) | MDA-MB-231 | Cell Viability | 15 |

| Inactive Control | (R,S,R,S,R) | MDA-MB-231 | Cell Viability | >10,000 |

| Active Precursor | (S,S,R,S,R) | HeLa | Apoptosis | 25 |

| Inactive Control | (R,S,R,S,R) | HeLa | Apoptosis | >10,000 |

Table 2: Hypothetical Tubulin Polymerization Inhibition Data

| Compound | Stereochemistry | Target | Assay Type | IC50 (µM) |

| Active Precursor | (S,S,R,S,R) | Porcine Brain Tubulin | In vitro polymerization | 2.5 |

| Inactive Control | (R,S,R,S,R) | Porcine Brain Tubulin | In vitro polymerization | >100 |

| Paclitaxel (B517696) (Control) | N/A | Porcine Brain Tubulin | In vitro polymerization | 0.8 |

Experimental Protocols

The following are detailed methodologies for key experiments where an inactive control such as this compound would be crucial.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the active compound, this compound (as the inactive control), and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the dose-response curves.

In Vitro Tubulin Polymerization Assay

-

Tubulin Preparation: Resuspend purified porcine brain tubulin in a glutamate-based buffer.

-

Compound Incubation: Incubate the tubulin with various concentrations of the active compound, this compound, paclitaxel (as a polymerization promoter), and a vehicle control.

-

Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Determine the IC50 value for inhibition of tubulin polymerization by plotting the extent of polymerization against the compound concentration.

Signaling Pathways and Visualizations

The cytotoxic activity of MMAE, the final product derived from Boc-Dap-NE, is mediated through its interaction with the microtubule network within the cell. This ultimately leads to cell cycle arrest and apoptosis. An inactive precursor like this compound is expected to have no effect on this pathway.

Caption: Signaling pathway of MMAE leading to apoptosis.

Caption: Experimental workflow for assessing compound activity.

Conclusion

The precise stereochemistry of drug molecules is a cornerstone of modern pharmacology. In the development of highly potent therapeutics like MMAE-based ADCs, the use of stereoisomers as inactive controls is indispensable for validating the specificity and mechanism of action of the active compound. While direct experimental data for this compound is not widely published, its role as an inactive control is strongly supported by the established structure-activity relationships of auristatins and their precursors. Researchers and drug development professionals should continue to employ such controls to ensure the rigor and reproducibility of their findings, ultimately leading to the development of safer and more effective cancer therapies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Diaminopimelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyloxycarbonyl (Boc)-protected diaminopimelic acid (DAP). Diaminopimelic acid is a crucial component of the peptidoglycan layer in many bacteria, making its derivatives, such as the Boc-protected forms, valuable building blocks in the synthesis of novel antibiotics and immunomodulatory agents. This document details the physicochemical characteristics, experimental protocols for synthesis and analysis, and logical workflows for the utilization of these compounds.

Physicochemical Properties

The physical and chemical properties of Boc-protected diaminopimelic acid can vary depending on the stereochemistry (L,L-, D,D-, or meso-) and the extent of Boc protection (mono- or di-protected). The Boc group, being acid-labile, offers a convenient method for temporary amine protection during peptide synthesis.

General Chemical Properties

Boc-protected amino acids are stable under neutral and basic conditions, which makes them compatible with a wide range of coupling reagents used in peptide synthesis.[1] The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This orthogonality allows for selective deprotection without affecting other protecting groups that are sensitive to different conditions.

Quantitative Physical Data

The following tables summarize the available quantitative data for various forms of diaminopimelic acid and its Boc-protected derivatives.

Table 1: Physical Properties of Unprotected Diaminopimelic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂O₄ | [2][3] |

| Molecular Weight | 190.20 g/mol | [2][3] |

| Appearance | White powder or crystalline solid | [3] |

| Melting Point | ~295 °C (decomposes) | [3][4] |

| Density | 1.344 g/mL | [3] |

| Boiling Point | 426.7 °C | [3] |

Table 2: Physical Properties of Boc-Protected Diaminopimelic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) | Reference |

| (2S,6S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid | C₁₆H₃₀N₂O₆ | 346.42 | ~205 (decomposes) | +4.6° (c=2, H₂O) | [5] |

| tert-Butyl (2S,4R,5E)-2-(tert-butoxycarbonylamino)-4-hydroxy-6-phenylhex-5-enoate | C₂₁H₃₁NO₅ | 377.48 | 103–106 | +30.6 (c=0.1, CHCl₃) | [6] |

| 1-tert-Butyl 7-Methyl (2S,6S)-6-Acetamido-2-(tert-butoxycarbonylamino)heptane-1,7-dioate | C₁₉H₃₄N₂O₇ | 402.48 | Not Reported | +12.5 (c=0.1, CHCl₃) | [6] |

| Boc-2,6-diaminopimelic acid | C₁₇H₃₀N₂O₈ | 390.44 | Not Reported | Not Reported | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Boc-protected diaminopimelic acid.

Synthesis of Mono-Boc-Protected Diamines

A general and efficient one-pot procedure for the selective mono-Boc protection of diamines has been reported. This method utilizes a temporary protonation of one amine group to direct the protection to the other.

Protocol:

-

Dissolve the diamine (1 equivalent) in anhydrous methanol (B129727) at 0 °C.

-

Slowly add trimethylsilyl (B98337) chloride (Me₃SiCl) (1 equivalent) dropwise to the solution.

-

Allow the mixture to warm to room temperature.

-

Add water (1 mL), followed by a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in methanol.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the reaction with water and wash with diethyl ether.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected diamine.[8]

Thin Layer Chromatography (TLC) Analysis

TLC is a rapid and effective method for monitoring the progress of reactions involving Boc-protected amino acids.

Protocol:

-

Plate Preparation: Use silica (B1680970) gel-coated TLC plates.

-

Spotting: Dissolve a small amount of the reaction mixture and starting materials in a suitable solvent and spot them onto the baseline of the TLC plate.

-

Elution: Develop the plate in a sealed chamber containing an appropriate mobile phase. A common solvent system is a mixture of ethyl acetate (B1210297) and hexanes. For acidic compounds, adding a small amount of acetic acid (0.5%) to the eluent can improve resolution, while for basic compounds, adding triethylamine (B128534) (0.5%) can be beneficial.[9]

-

Visualization:

-

UV Light: If the compounds are UV-active, they can be visualized under a UV lamp (254 nm).

-

Staining: Since amino acids are often not UV-active, a ninhydrin (B49086) stain is commonly used.[1]

-

Ninhydrin Stain Recipe: Dissolve 0.2 g of ninhydrin in 100 mL of n-butanol, then add 0.5 mL of acetic acid and 4.5 mL of water.[1]

-

Procedure: After developing the TLC plate, dry it completely and then dip it into the ninhydrin solution or spray the solution onto the plate. Gently heat the plate with a heat gun until colored spots (typically pink to purple) appear.[1][10] The Boc group is often cleaved under the heating conditions of the staining process, allowing for the visualization of the otherwise protected amine.[1]

-

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, quantification, and purification of Boc-protected diaminopimelic acid and its derivatives.

Protocol for Diastereomer Separation:

This method is suitable for the analysis of diaminopimelic acid diastereomers after derivatization.

-

Column: A reversed-phase column, such as an Agilent TC-C18 (250 x 4.6 mm, 5 µm), is commonly used.[11]

-

Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer is often employed. For example, a mobile phase consisting of acetonitrile and 0.05 M phosphate buffer at pH 7.2 (15:85, v/v) can be used.[11]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[11]

-

Detection:

-

UV Detection: If the molecule contains a chromophore, UV detection is suitable.[12]

-

Fluorescence Detection: For enhanced sensitivity, derivatization with a fluorescent tag (e.g., o-phthaldehyde) followed by fluorescence detection (e.g., excitation at 365 nm and emission at 455 nm) is a common strategy.[11][13]

-

Mass Spectrometry (MS) Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the characterization of Boc-protected peptides.

Considerations for Boc-Protected Compounds:

-

Fragmentation: The Boc group is known to be labile under certain ESI-MS conditions, which can lead to in-source fragmentation. A common fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group.[14][15][16] This can sometimes be misinterpreted as the presence of unprotected species.

-

Minimizing Fragmentation: To avoid premature cleavage of the Boc group during analysis, it is advisable to use soft ionization techniques.[17] Using MALDI-TOF MS instead of ESI-MS can also reduce fragmentation.[17] If using ESI, lowering the fragmentor voltage may help to minimize in-source decay.[17] The use of mobile phase additives like formic acid instead of trifluoroacetic acid can also be beneficial, as TFA can cause deprotection.[17]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to Boc-protected diaminopimelic acid.

Synthetic Workflow for Mono-Boc Protection

Caption: Synthetic workflow for the selective mono-Boc protection of diaminopimelic acid.

Analytical Workflow for Boc-DAP Characterization

Caption: Analytical workflow for the characterization of synthesized Boc-DAP.

Logical Flow for Peptide Synthesis using Boc-DAP

References

- 1. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]

- 2. Diaminopimelic Acid | C7H14N2O4 | CID 865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diaminopimelic acid - Wikipedia [en.wikipedia.org]

- 4. ≥95.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid | 2483-46-7 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. calpaclab.com [calpaclab.com]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. VanVeller Lab Resources [group.chem.iastate.edu]

- 10. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Research Portal [research.usc.edu.au]

- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

Diaminopimelic Acid Analogs: A Deep Dive into a Promising Frontier in Antibacterial Research

A comprehensive review of the synthesis, mechanisms of action, and therapeutic potential of diaminopimelic acid analogs as novel antimicrobial agents.

For Researchers, Scientists, and Drug Development Professionals

Diaminopimelic acid (DAP) is a critical component of the peptidoglycan cell wall in most bacteria, making the enzymes involved in its biosynthesis attractive targets for the development of new antibiotics. The emergence of multidrug-resistant bacterial strains has intensified the search for novel therapeutic agents that act on unexploited biochemical pathways. This technical guide provides a detailed literature review of diaminopimelic acid analogs that have been investigated as potential inhibitors of the DAP pathway, offering a promising avenue for antibacterial drug discovery.

The Diaminopimelic Acid Pathway: A Key Target

The DAP biosynthetic pathway is essential for the survival of a broad spectrum of bacteria as it provides meso-diaminopimelic acid (meso-DAP), the immediate precursor for lysine (B10760008) biosynthesis and a crucial cross-linking amino acid in the peptidoglycan layer of many Gram-negative and some Gram-positive bacteria.[1][2] Since this pathway is absent in mammals, inhibitors targeting its enzymes are expected to exhibit high selectivity and low host toxicity.[2] Key enzymes in this pathway that have been targeted by DAP analogs include dihydrodipicolinate synthase (DHDPS), meso-diaminopimelate dehydrogenase (m-Ddh), and LL-diaminopimelate epimerase (DAP epimerase).[1][2][3]

A Survey of Diaminopimelic Acid Analogs

A variety of DAP analogs have been synthesized and evaluated for their inhibitory activity against enzymes in the DAP pathway and for their antibacterial efficacy. These analogs often feature modifications to the carbon backbone, the carboxyl groups, or the amino groups of the parent DAP molecule.

Heterocyclic Analogs: Thio-DAP and Oxa-DAP

Recent research has focused on replacing the carboxyl groups of DAP with five-membered heterocycles like thiazole (B1198619) and oxazole (B20620), and substituting the central carbon with a sulfur atom to create thio-DAP and oxa-DAP analogs.[4][5] These modifications are intended to enhance the binding affinity and cellular potency of the inhibitors.[4] Structure-based drug design (SBDD) has been instrumental in the development of these novel analogs.[4][5]

Aziridine (B145994) Analogs

Stereoselectively synthesized aziridine analogs of DAP have been investigated as inhibitors of DAP epimerase.[6] Some of these analogs have demonstrated irreversible inhibition of the enzyme, suggesting a covalent modification of the active site.[6] For instance, (2S,4S)- and (2S,4R)-2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid have been shown to act as irreversible inhibitors of DAP epimerase.[6]

Phosphonate Analogs

Phosphonate analogs of DAP, where one or both carboxylic acid groups are replaced with phosphonic acid, have also been synthesized.[7] However, a significant challenge with these analogs is their limited ability to cross bacterial cell membranes unassisted.[4]

Other Notable Analogs

Other classes of DAP analogs that have been explored include N-hydroxy and N-amino derivatives, as well as lanthionine (B1674491) isomers.[3] Some of these compounds have shown potent competitive inhibition of DAP epimerase and significant antibacterial activities.[3]

Quantitative Analysis of DAP Analog Activity

The following tables summarize the quantitative data available for various DAP analogs, providing a comparative overview of their efficacy.

| Analog Name/Type | Target Enzyme | Inhibition Metric | Value | Reference |

| Thio-DAP (1) | DapF | Docking Score | -9.823 kcal/mol | [4] |

| Oxa-DAP (2) | DapF | Docking Score | -10.098 kcal/mol | [4] |

| LL-DAP (Natural Substrate) | DapF | Docking Score | -9.426 kcal/mol | [4] |

| (2R,3S,3′S)-3-(3′-Aminopropane)aziridine-2,3′-dicarboxylate | DAP Epimerase | IC50 | 2.88 mM | [6] |

| N-Hydroxy DAP | DAP Epimerase | Ki (competitive) | 0.0056 mM | [3] |

| N-Amino DAP | DAP Epimerase | Ki (competitive) | 2.9 mM | [3] |

| 4-Methylene DAP | DAP Epimerase | Ki' (noncompetitive) | 0.95 mM | [3] |

| Lanthionine isomer 1ab | DAP Epimerase | Ki | 0.18 mM | [3] |

| Lanthionine isomer 1ab | DAP Epimerase | Ki' | 0.67 mM | [3] |

| Lanthionine isomer 1c | DAP Epimerase | Ki | 0.42 mM | [3] |

| Analog Name/Type | Bacterial Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (ZOI) (mm @ 200 µg/mL) | Reference |

| Thio-DAP (1) | B. subtilis, B. megaterium, E. coli, P. aureogenosa | 70-80 | 80-100 | 22.67 ± 0.58 | [4][5] |

| Oxa-DAP (2) | B. subtilis, B. megaterium, P. aureogenosa | 70-80 | ~90 | Not Reported | [4][5] |

| Ciprofloxacin (Standard) | Tested Bacteria | Not specified | Not specified | 23.67 ± 0.58 | [4][5] |

| PMSH | Multi-drug resistant A. baumannii | 16 | Not Reported | Not Reported | [1] |

Experimental Methodologies

A critical aspect of DAP analog research is the robust experimental design for their synthesis and evaluation.

Synthesis of Thio-DAP and Oxa-DAP

The synthesis of thio-DAP and oxa-DAP analogs often starts from L-cysteine, which provides the L-stereocenter recognized by the active site of the target enzyme, such as DapF.[4][5] The synthesis involves multi-step chemical reactions to introduce the thiazole or oxazole moieties and the sulfur-containing backbone.[4]

Enzyme Inhibition Assays

-

meso-Diaminopimelate Dehydrogenase (m-Ddh) Assay: The activity of m-Ddh can be determined by monitoring the formation of NADPH spectrophotometrically at 340 nm.[3]

-

LL-Diaminopimelate Epimerase (DAP epimerase) Assay: The epimerization of LL-DAP to a mixture of LL- and meso-DAP can be coupled with the m-Ddh-catalyzed oxidation of the newly formed meso-DAP by NADP+. The resulting increase in NADPH is then measured.[3]

Antimicrobial Activity Assays

-

Minimum Inhibitory Concentration (MIC): This is determined using standard microdilution or macrodilution methods to find the lowest concentration of the compound that inhibits visible bacterial growth.[4]

-

Minimum Bactericidal Concentration (MBC): Following the MIC test, the concentrations showing no visible growth are subcultured onto agar (B569324) plates to determine the lowest concentration that kills 99.9% of the initial bacterial inoculum.[4]

-

Zone of Inhibition (ZOI): The cup-plate agar diffusion method is used to assess the antibacterial efficacy by measuring the diameter of the zone where bacterial growth is inhibited around a disk or well containing the test compound.[4]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the DAP biosynthesis pathway and a typical experimental workflow for evaluating DAP analogs.

Caption: The Diaminopimelic Acid (DAP) Biosynthesis Pathway.

Caption: Experimental Workflow for DAP Analog Research.

Conclusion and Future Directions

Diaminopimelic acid analogs represent a vibrant and promising area of research in the quest for new antibacterial agents. The diverse chemical scaffolds explored, from heterocyclic derivatives to aziridine-containing compounds, have demonstrated the potential to inhibit key enzymes in the essential DAP pathway. The quantitative data, while still preliminary for many analogs, highlights the potency of some of these novel inhibitors.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds to improve their in vivo efficacy and safety profiles. Further exploration of structure-activity relationships, aided by computational modeling and SBDD, will be crucial in designing next-generation DAP analogs with enhanced potency and broader spectrum of activity against clinically relevant drug-resistant pathogens. The development of DAP analogs as standalone therapeutics or as adjuvants to potentiate existing antibiotics holds significant promise in combating the growing threat of antimicrobial resistance.[1]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Exploring the Binding Mechanisms of Diaminopimelic Acid Analogs to meso-Diaminopimelate Dehydrogenase by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogs of diaminopimelic acid as inhibitors of meso-diaminopimelate dehydrogenase and LL-diaminopimelate epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The stereoselective synthesis of aziridine analogues of diaminopimelic acid (DAP) and their interaction with dap epimerase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (R,S,R,S,R)-Boc-Dap-NE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (R,S,R,S,R)-Boc-Dap-NE, a stereoisomer of a key intermediate in the synthesis of Monomethyl auristatin E (MMAE). MMAE is a potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). The synthesis of this specific diastereomer requires careful control of stereochemistry. The protocol described herein is a proposed route based on established methodologies for the stereoselective synthesis of diaminopimelic acid (Dap) derivatives and standard peptide coupling techniques. This document is intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.

Introduction

Monomethyl auristatin E (MMAE) is a synthetic analog of the natural product dolastatin 10 and functions by inhibiting tubulin polymerization, a critical process for cell division.[1] Its high cytotoxicity makes it an effective component of ADCs, which are designed to selectively deliver potent chemotherapeutic agents to cancer cells. The synthesis of MMAE is a complex, multi-step process that relies on the precise assembly of unique amino acid-like fragments.

One of the key fragments is a dipeptide-like unit composed of a diaminopimelic acid (Dap) derivative coupled to norephedrine (B3415761) (NE). The specific stereochemistry of these fragments is crucial for the biological activity of the final MMAE molecule. This protocol details a proposed synthetic route to obtain the (R,S,R,S,R) stereoisomer of Boc-Dap-NE. The strategy involves the synthesis of a stereochemically defined, orthogonally protected Dap precursor, followed by its coupling to the appropriate stereoisomer of norephedrine.

Data Presentation

Table 1: Summary of Key Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |

| (2R,6S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)heptanedioic acid | C20H28N2O8 | 440.45 | Custom Synthesis |

| (1R,2S)-(-)-Norephedrine | C9H13NO | 151.21 | Sigma-Aldrich |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | C10H15F6N6OP | 380.23 | ChemPep |

| N,N-Diisopropylethylamine (DIPEA) | C8H19N | 129.24 | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | CH2Cl2 | 84.93 | Acros Organics |

| N,N-Dimethylformamide (DMF), Anhydrous | C3H7NO | 73.09 | Acros Organics |

| Ethyl acetate (B1210297) (EtOAc) | C4H8O2 | 88.11 | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | VWR |

| Brine | NaCl | 58.44 | VWR |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | Sigma-Aldrich |

| Silica (B1680970) Gel for Column Chromatography | SiO2 | 60.08 | Sorbent Technologies |

Table 2: Expected Yield and Characterization Data for this compound

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | Hypothetical δ (ppm): 7.40-7.25 (m, 5H, Ar-H of Cbz), 5.10 (s, 2H, -CH₂-Ph), 4.85 (d, 1H), 4.50 (m, 1H), 4.20 (m, 1H), 3.80 (m, 1H), 2.10-1.80 (m, 4H), 1.45 (s, 9H, Boc -CH₃), 1.10 (d, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | Hypothetical δ (ppm): 172.5, 171.0, 156.0, 155.5, 136.5, 128.5, 128.0, 80.0, 75.0, 67.0, 54.0, 52.0, 48.0, 32.0, 28.3, 14.0 |

| Mass Spectrometry (ESI+) | Hypothetical m/z: [M+H]⁺ calculated for C₃₀H₄₁N₃O₇: 572.29. Found: 572.3. |

| Purity (HPLC) | >95% |

Experimental Protocols

Protocol 1: Synthesis of Stereochemically Defined Boc-Dap Precursor

The synthesis of the required (2R,6S)-diaminopimelic acid derivative with orthogonal Boc and Cbz protecting groups can be achieved through various stereoselective methods. One such approach involves the stereoselective reduction of an enone-derived α-amino acid.[2] For the purpose of this protocol, we will assume the starting material, (2R,6S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)heptanedioic acid, is available through a custom synthesis or a multi-step procedure from commercially available precursors as described in the literature.[2]

Protocol 2: Peptide Coupling of Boc-Dap Precursor with Norephedrine

This protocol describes the coupling of the stereochemically defined Boc-Dap precursor with (1R,2S)-(-)-norephedrine to yield the target compound this compound.

Materials:

-

(2R,6S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)heptanedioic acid (1.0 eq)

-

(1R,2S)-(-)-Norephedrine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2R,6S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)heptanedioic acid (1.0 eq) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure complete dissolution.

-

To this solution, add (1R,2S)-(-)-norephedrine (1.1 eq) and DIPEA (3.0 eq). Stir the solution at room temperature for 10 minutes.

-

In a separate flask, dissolve HATU (1.2 eq) in anhydrous DCM.

-

Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to afford the pure this compound.

Mandatory Visualization

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Mechanism of Action: Tubulin Polymerization Inhibition

References

Application Notes and Protocols for (R,S,R,S,R)-Boc-Dap-NE in Antibody-Drug Conjugate (ADC) Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. (R,S,R,S,R)-Boc-Dap-NE is an isomer of Boc-Dap-NE, which serves as an intermediate in the synthesis of Monomethyl auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization.[1] Boc-Dap-NE is a component of a cleavable dipeptide linker system, designed to be stable in circulation and release the cytotoxic payload within the target cancer cell.[2]

The specific stereochemistry of this compound suggests its potential use in ADC research, possibly as a comparator or control to other isomers to investigate the impact of stereochemistry on ADC properties. For instance, the (R,S,S,R,S)-Boc-Dap-NE isomer is noted as an inactive counterpart to the active form of Boc-Dap-NE and is suggested for use as an experimental control.[3]

These application notes provide a comprehensive guide to the experimental use of this compound in the development and evaluation of ADCs. Detailed protocols for ADC synthesis, characterization, and in vitro and in vivo evaluation are provided.

I. ADC Synthesis and Characterization

The first step in utilizing this compound is its incorporation into a linker-payload construct, which is then conjugated to a monoclonal antibody.

Protocol 1: Synthesis of the Linker-Payload Moiety

This protocol outlines the general steps for creating a maleimide-functionalized linker-payload for conjugation to the antibody.

Materials:

-

This compound

-

Maleimidocaproic acid (MC)

-

p-aminobenzyl alcohol (PAB)

-

Monomethyl auristatin E (MMAE)

-

Coupling reagents (e.g., HATU, HOBt)

-

Protecting group removal reagents (e.g., TFA)

-

Solvents (e.g., DMF, DCM)

-

Solid-phase synthesis resin

Procedure:

-

Solid-Phase Synthesis: The linker-payload is typically assembled on a solid support.

-

Coupling Reactions: Sequentially couple the components (MC, this compound, PAB, and MMAE) using standard peptide coupling chemistry.

-

Deprotection: Remove the Boc protecting group from the Dap moiety using an acid such as trifluoroacetic acid (TFA).[4]

-

Cleavage and Purification: Cleave the final linker-payload from the resin and purify using high-performance liquid chromatography (HPLC).

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the linker-payload to the antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

Synthesized maleimide-linker-payload

-

Conjugation buffer (e.g., PBS with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: Reduce the interchain disulfide bonds of the mAb using TCEP or DTT to generate free thiol groups.

-

Conjugation: React the reduced mAb with the maleimide-linker-payload. The maleimide (B117702) group will react with the free thiols to form a stable thioether bond.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: Purify the ADC to remove unconjugated linker-payload and aggregated antibody using size-exclusion chromatography or other suitable methods.

ADC Characterization

It is crucial to characterize the resulting ADC to determine its key properties.

Table 1: ADC Characterization Parameters (Illustrative Data)

| Parameter | Method | This compound-ADC (Illustrative) | Control ADC (e.g., vc-MMAE) (Illustrative) |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) | 3.8 | 3.9 |

| Purity | Size-Exclusion Chromatography (SEC) | >95% monomer | >95% monomer |

| Aggregation | SEC | <2% | <2% |

| Endotoxin Level | LAL Assay | <0.5 EU/mg | <0.5 EU/mg |

II. In Vitro Evaluation of ADC Efficacy

In vitro assays are essential for determining the potency and specificity of the ADC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control). Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-120 hours.

-

Viability Assessment: Add MTT or XTT reagent and incubate according to the manufacturer's instructions. Measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[5]

Table 2: In Vitro Cytotoxicity (IC50) Data (Illustrative)

| Cell Line (Antigen Status) | ADC Compound | IC50 (nM) (Illustrative) |

| Target-Positive | This compound-ADC | 5.2 |

| Control ADC (vc-MMAE) | 1.5 | |

| Free MMAE | 0.1 | |

| Target-Negative | This compound-ADC | >1000 |

| Control ADC (vc-MMAE) | >1000 | |

| Free MMAE | 0.2 |

Protocol 4: Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[6]

Materials:

-

Antigen-positive cell line

-

Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

-

Co-culture medium

-

ADC

-

Fluorescence microscope or plate reader

Procedure:

-

Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in the same wells.

-

ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

-

Incubation: Incubate for 72-120 hours.

-

Viability Assessment: Measure the viability of the antigen-negative cells by quantifying the GFP signal.

-

Data Analysis: A decrease in the GFP signal in the presence of the ADC indicates a bystander effect.[7]

III. In Vivo Evaluation of ADC Efficacy

In vivo studies are critical for assessing the anti-tumor activity and tolerability of the ADC in a living organism.

Protocol 5: Xenograft Tumor Model Efficacy Study

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Antigen-positive tumor cells

-

ADC, vehicle control, and unconjugated antibody

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into the flanks of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment groups and administer the ADC, vehicle, or unconjugated antibody intravenously.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Model (Illustrative Data)

| Treatment Group | Tumor Growth Inhibition (%) (Illustrative) | Change in Body Weight (%) (Illustrative) |

| Vehicle Control | 0 | +5 |

| Unconjugated Antibody | 15 | +4 |

| This compound-ADC | 60 | -8 |

| Control ADC (vc-MMAE) | 95 | -5 |

IV. Pharmacokinetics and Stability

Understanding the pharmacokinetic profile and stability of the ADC is crucial for predicting its clinical performance.

Protocol 6: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma.[8]

Materials:

-

ADC

-

Plasma from relevant species (e.g., human, mouse)

-

Incubator at 37°C

-

Analytical method to measure intact ADC or released payload (e.g., LC-MS)

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).

-

Analysis: Analyze the samples to determine the amount of intact ADC (e.g., by measuring the DAR) or the concentration of released payload.[9]

Table 4: In Vitro Plasma Stability (Illustrative Data)

| ADC Compound | Species | Half-life (hours) (Illustrative) |

| This compound-ADC | Human | 120 |

| Mouse | 80 | |

| Control ADC (vc-MMAE) | Human | 150 |

| Mouse | 100 |

V. Mechanism of Action and Signaling Pathways

MMAE, the payload released from the ADC, exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Signaling Pathway of MMAE-Induced Cell Death

The diagram below illustrates the key events following the release of MMAE in a cancer cell.

Caption: Signaling cascade of MMAE-induced apoptosis.

VI. Experimental Workflow

The following diagram provides a logical workflow for the synthesis and evaluation of an ADC using this compound.

Caption: Experimental workflow for ADC development.

Conclusion

The use of specific stereoisomers of linker components like this compound in ADC research allows for a detailed investigation into the structure-activity relationships of these complex molecules. The provided protocols and application notes offer a framework for the systematic evaluation of ADCs constructed with this particular isomer. By carefully characterizing the ADC and assessing its in vitro and in vivo performance, researchers can gain valuable insights into the impact of linker stereochemistry on the overall therapeutic potential of an ADC. It is important to note that the quantitative data presented herein is for illustrative purposes and actual experimental results will be specific to the antibody, target, and tumor model used.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. (R,S,S,R,S)-Boc-Dap-NE - MedChem Express [bioscience.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

- 8. benchchem.com [benchchem.com]

- 9. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (R,S,R,S,R)-Boc-Dap-NE as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development of antibody-drug conjugates (ADCs), the cytotoxic payload is a critical component that dictates the therapeutic efficacy. Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization and is frequently used as a payload in ADCs.[1] MMAE is synthesized from precursors such as Boc-Dap-NE. The stereochemistry of these precursors is crucial for the biological activity of the final compound.

(R,S,R,S,R)-Boc-Dap-NE is an inactive isomer of the dipeptide Boc-Dap-NE.[1][2][3][4][5] Due to its specific stereoconfiguration, it is not expected to be processed into active MMAE, and therefore should not inhibit tubulin polymerization or induce cytotoxicity. This makes this compound an ideal negative control for experiments involving MMAE or ADCs containing an MMAE payload. Its use helps to ensure that the observed cytotoxic effects are due to the specific, active isomer of the drug and not due to non-specific effects of the compound or the delivery vehicle.

These application notes provide detailed protocols for utilizing this compound as a negative control in key in vitro assays for ADC development.

Signaling Pathways and Mechanism of Action

The cytotoxic effect of MMAE-based ADCs is initiated by the binding of the ADC to a specific antigen on the surface of a target cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis.[6][7] Inside the cell, the complex is trafficked to lysosomes, where the linker connecting the antibody to MMAE is cleaved, releasing the active drug into the cytoplasm.[6] Free MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[1]

Mechanism of action for an MMAE-based Antibody-Drug Conjugate (ADC).

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effects of active MMAE compared to the inactive this compound control on cancer cell lines.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 or CD30-positive Karpas 299)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

Active MMAE (positive control)

-

Vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

-

Compound Preparation: Prepare serial dilutions of this compound and active MMAE in complete culture medium. Also, prepare a vehicle control.

-

Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

Data Presentation:

| Compound | Concentration (nM) | Cell Viability (%) |

| Vehicle Control | - | 100 |

| Active MMAE | 0.1 | 85 |

| 1 | 50 | |

| 10 | 15 | |

| 100 | 5 | |

| This compound | 0.1 | 98 |

| 1 | 97 | |

| 10 | 95 | |

| 100 | 94 |

Expected Outcome: Active MMAE should show a dose-dependent decrease in cell viability, while this compound should have minimal to no effect on cell viability, similar to the vehicle control.

Workflow for the in vitro cytotoxicity (MTT) assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on tubulin polymerization.

Materials:

-

Purified tubulin (e.g., porcine brain tubulin)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

This compound

-

Active MMAE (positive control for inhibition)

-

Paclitaxel (positive control for promotion)

-

Vehicle control (e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

-

Compound Preparation: Prepare solutions of this compound, active MMAE, paclitaxel, and vehicle control in polymerization buffer.

-

Reaction Setup: On ice, add tubulin to the polymerization buffer containing GTP and glycerol.

-

Initiation of Polymerization: Transfer the tubulin solution to a pre-warmed 96-well plate containing the test compounds.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.

Data Presentation:

| Compound | Concentration (µM) | Tubulin Polymerization (OD at 340 nm) |

| Vehicle Control | - | 0.35 |

| Active MMAE | 1 | 0.10 |

| 10 | 0.02 | |

| This compound | 1 | 0.34 |

| 10 | 0.33 | |

| Paclitaxel | 10 | 0.55 |

Expected Outcome: Active MMAE will significantly inhibit tubulin polymerization, resulting in a lower absorbance reading. This compound should show no significant inhibition, with absorbance values similar to the vehicle control. Paclitaxel should enhance polymerization, leading to a higher absorbance.

Workflow for the in vitro tubulin polymerization assay.

In Vitro Bystander Effect Assay

This assay assesses the ability of a payload to diffuse out of target cells and kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)

-

Antigen-negative cancer cell line (stably expressing a fluorescent protein like GFP for identification)

-

ADC with a cleavable linker and active MMAE payload

-

ADC with a cleavable linker and this compound as the payload (negative control)

-

Non-targeting ADC control

-

96-well cell culture plates

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Co-culture antigen-positive and antigen-negative (GFP-positive) cells in a 96-well plate at a defined ratio (e.g., 1:1). Allow cells to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium. Add the treatments to the co-culture wells.

-

Incubation: Incubate the plate for 72-96 hours.

-

Viability Assessment: Quantify the viability of the antigen-negative (GFP-positive) cells using flow cytometry or by counting fluorescent cells with a microscope.[8]

Data Presentation:

| ADC Treatment | Concentration (nM) | Viability of Antigen-Negative Cells (%) |

| Untreated Control | - | 100 |

| Active MMAE ADC | 10 | 45 |

| This compound ADC | 10 | 96 |

| Non-targeting ADC | 10 | 98 |

Expected Outcome: The ADC with active MMAE should cause a significant reduction in the viability of the antigen-negative bystander cells. The ADC with this compound should not elicit a bystander effect, and the viability of the antigen-negative cells should be comparable to the untreated and non-targeting ADC controls.

Workflow for the in vitro bystander effect assay.

Conclusion

The use of this compound as a negative control is essential for the rigorous evaluation of MMAE-based ADCs. By including this inactive isomer in cytotoxicity, tubulin polymerization, and bystander effect assays, researchers can confidently attribute the observed biological effects to the specific stereoisomer of the cytotoxic payload, thereby ensuring the specificity and validity of their findings.

References

- 1. benchchem.com [benchchem.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. MTT Assay | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of antibody internalization domain to improve the efficacy and safety of Antibody Drug Conjugates | Experimental Therapeutics [bccrc.ca]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Incorporation of Boc-Dap Analogs in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and unique functionalities. L-2,3-diaminopropionic acid (Dap) and its analogs are particularly valuable building blocks. The presence of a second amino group on the side chain allows for the introduction of various modifications, such as fluorescent labels, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains, and for the construction of branched or cyclic peptides. The successful synthesis of these modified peptides relies on a robust orthogonal protection strategy during solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the incorporation of tert-butyloxycarbonyl (Boc) protected Dap analogs (Boc-Dap-OH) into peptide chains using Boc-SPPS, focusing on analogs with orthogonally protected side chains.

Orthogonal Protection Strategy in Boc-SPPS

In Boc-based solid-phase peptide synthesis, the α-amino group is temporarily protected with the acid-labile Boc group.[1] This allows for the selective deprotection of the N-terminus at each cycle of peptide elongation using a moderate acid, typically trifluoroacetic acid (TFA), without affecting the more acid-stable side-chain protecting groups.[1] For Dap analogs, the side-chain (β-amino) group must be protected with a group that is stable to the Boc-deprotection conditions but can be removed selectively under different conditions to allow for on-resin modification. This is known as an orthogonal protection strategy.[1]

Commonly used orthogonally protected Boc-Dap analogs include:

-

Boc-Dap(Fmoc)-OH: The side chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

-

Boc-Dap(Alloc)-OH: The side chain is protected by the allyloxycarbonyl (Alloc) group, which can be removed by palladium catalysis.[2]

-

Boc-Dap(ivDde)-OH: The side chain is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, which is labile to hydrazine.[3]

The choice of the orthogonal protecting group depends on the desired on-resin modification strategy and its compatibility with the overall peptide synthesis plan.

Data Presentation: Expected Outcomes for Boc-Dap Analog Incorporation

The successful incorporation of Boc-Dap analogs is dependent on several factors, including the specific analog used, the coupling conditions, and the peptide sequence. The following table summarizes typical quantitative data expected from a standard synthesis.

| Parameter | Expected Value | Method of Determination |

| Coupling Efficiency | >99% | Kaiser Test or Chloranil Test |

| Crude Peptide Purity | 60-85% | RP-HPLC |

| Final Peptide Purity (after purification) | >95% | RP-HPLC |

| Overall Yield (of purified peptide) | 10-30% | Based on initial resin loading |

| Isotopic Enrichment (for labeled analogs) | >98% | Mass Spectrometry (MS) |

Note: Values can be sequence-dependent and may require optimization.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the incorporation of Boc-Dap analogs into peptide synthesis.

Protocol 1: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol outlines the standard cycle for adding an amino acid during Boc-SPPS.

1. Resin Preparation:

-

Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.[6]

-

Drain the solvent.

2. Boc Deprotection:

-

Wash the resin-bound peptide with DCM (3x).

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.[7]

-

Shake the reaction mixture for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and shake for an additional 20-30 minutes.[6]

-

Drain the solution and wash the resin with DCM (3x).

3. Neutralization:

-

Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin and shake for 2 minutes.[7]

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (5x) to remove excess base.[7]

4. Amino Acid Coupling:

-

In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin capacity) and a coupling agent such as HBTU/HOBt (3 equivalents) in DMF.[7]

-

Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.[8]

-

Add the activated amino acid solution to the neutralized resin-peptide.

-

Shake the reaction mixture for 2-4 hours at room temperature.[7]

-

Monitor the reaction completion using the Kaiser test. If the test is positive (indicating free amines), a recoupling may be necessary.

-

Wash the resin with DMF (3x) and DCM (3x).

References

Application Notes and Protocols: Utilizing Diaminopimelic Acid Derivatives to Investigate Bacterial Cell Wall Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a structure essential for survival and integrity, presents a prime target for antimicrobial agents. A key component of the peptidoglycan (PG) layer in many bacteria, particularly Gram-negative species, is meso-diaminopimelic acid (DAP). The biosynthetic pathway of DAP and the enzymes involved in its incorporation into the PG are absent in mammals, making them highly attractive targets for the development of novel antibiotics.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing DAP derivatives as chemical probes and inhibitors to study the enzymes of the bacterial cell wall biosynthesis pathway.

Key Enzymes in Diaminopimelic Acid Metabolism and Peptidoglycan Biosynthesis

The study of bacterial cell wall synthesis using DAP derivatives primarily focuses on the following key enzymes:

-

Dihydrodipicolinate Synthase (DHDPS): This enzyme catalyzes the first committed step in the DAP and lysine (B10760008) biosynthesis pathway, the condensation of pyruvate (B1213749) and (S)-aspartate-β-semialdehyde.[4][5][6][7][8] Its inhibition disrupts the entire downstream pathway.

-

Diaminopimelate Epimerase (DapF): DapF is responsible for the stereochemical conversion of LL-DAP to meso-DAP, the direct precursor for PG cross-linking in many Gram-negative bacteria.[9][10]

-